![molecular formula C15H12BrNO3 B352962 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-24-2](/img/structure/B352962.png)
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazolone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one have been studied extensively. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Furthermore, it has been shown to have anti-viral properties against various viruses, including influenza virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another future direction is to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of novel derivatives of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with improved efficacy and reduced toxicity is another future direction for research.
Conclusion:
In conclusion, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects. The development of novel derivatives of this compound with improved efficacy and reduced toxicity is another future direction for research.
Synthesis Methods
The synthesis of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 4-bromophenol with ethyl 2-aminoacetate in the presence of a base to form 2-(4-bromophenoxy)ethyl glycinate. This intermediate is then reacted with phosgene to form 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Scientific Research Applications
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been identified as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a critical component of many diseases, including cancer, autoimmune disorders, and infectious diseases. The anti-inflammatory properties of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAIRHKDNWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
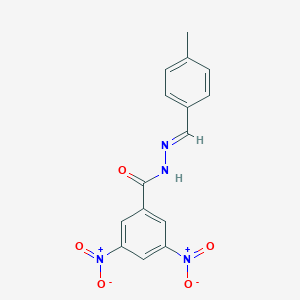

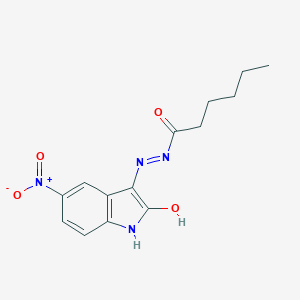

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
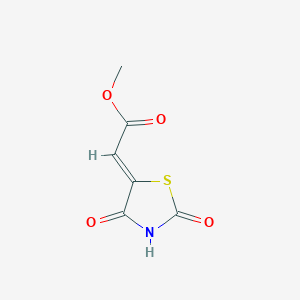
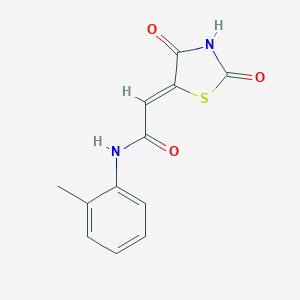


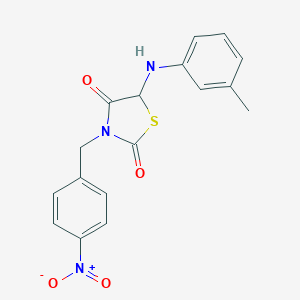
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)